molecular formula C15H12ClN3O2 B4738824 5-chloro-N-1H-indazol-5-yl-2-methoxybenzamide

5-chloro-N-1H-indazol-5-yl-2-methoxybenzamide

Cat. No. B4738824
M. Wt: 301.73 g/mol
InChI Key: HBYGPQFFPKCGQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-1H-indazol-5-yl-2-methoxybenzamide is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In

Mechanism of Action

The mechanism of action of 5-chloro-N-1H-indazol-5-yl-2-methoxybenzamide is not fully understood. It has been suggested that it may work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-N-1H-indazol-5-yl-2-methoxybenzamide has a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and oxidative stress in animal models. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-N-1H-indazol-5-yl-2-methoxybenzamide in lab experiments is its potential therapeutic applications. It has been shown to have anticancer and anti-inflammatory properties, making it a promising candidate for further study. However, one limitation of using this compound is its potential toxicity. Studies have shown that it can be toxic to normal cells at high concentrations, which may limit its use in clinical settings.

Future Directions

There are several future directions for research on 5-chloro-N-1H-indazol-5-yl-2-methoxybenzamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and Alzheimer's disease. Another direction is to study its mechanism of action in more detail to better understand how it works at the molecular level. Additionally, researchers could explore ways to improve the compound's efficacy and reduce its toxicity, making it a safer and more effective treatment option.

Scientific Research Applications

5-chloro-N-1H-indazol-5-yl-2-methoxybenzamide has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have anticancer properties and has been studied as a potential treatment for breast cancer, lung cancer, and leukemia. Additionally, it has been studied for its potential use in treating Alzheimer's disease and as an anti-inflammatory agent.

properties

IUPAC Name

5-chloro-N-(1H-indazol-5-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2/c1-21-14-5-2-10(16)7-12(14)15(20)18-11-3-4-13-9(6-11)8-17-19-13/h2-8H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYGPQFFPKCGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(1H-indazol-5-yl)-2-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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